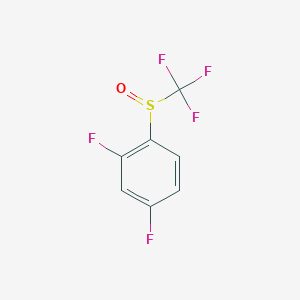

2,4-Difluorophenyl trifluoromethyl sulphoxide

Description

Contextualization within Contemporary Organofluorine Chemistry and Organosulfur Chemistry

Organofluorine Chemistry: The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. soci.org Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. nih.govwikipedia.org This bond strength imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org The strategic placement of fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and permeability, which are critical parameters in drug design. chinesechemsoc.org It is estimated that approximately 20% of pharmaceuticals and a significant portion of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The development of new reagents and methods for fluorination and fluoroalkylation remains a vibrant area of research, aiming for safer, more efficient, and selective synthetic pathways. chinesechemsoc.orgcas.cn

Organosulfur Chemistry: Organosulfur compounds are also of paramount importance in synthetic and medicinal chemistry. researchgate.netnih.gov Sulfur's ability to exist in various oxidation states (from -2 in thiols to +6 in sulfones) allows for a rich and diverse range of chemical transformations. mdpi.com These compounds serve as versatile building blocks, intermediates, and reagents in organic synthesis. mdpi.com Sulfoxides, in particular, are key intermediates in the synthesis of more complex molecules and are found in a variety of biologically active compounds. researchgate.netnih.gov The development of sustainable and green synthetic methods, such as electroorganic synthesis, to access a wide array of organosulfur compounds is an active area of contemporary research. researchgate.netnih.gov

The compound 2,4-Difluorophenyl trifluoromethyl sulphoxide is a prime example of a molecule that leverages the synergistic benefits of both organofluorine and organosulfur chemistry. The presence of the difluorophenyl group and the trifluoromethyl group introduces the unique properties associated with organofluorine compounds, while the sulfoxide (B87167) group provides a reactive center for further chemical modifications, characteristic of organosulfur chemistry.

Significance of Aryl Trifluoromethyl Sulphoxides as Advanced Synthetic Intermediates and Reagents

Aryl trifluoromethyl sulphoxides, the class of compounds to which this compound belongs, are highly valuable in organic synthesis. Their significance stems from their utility as reagents for introducing the trifluoromethylthio (SCF3) and trifluoromethylsulfinyl (SOCF3) groups into organic molecules. These functional groups are of great interest due to their strong electron-withdrawing nature and high lipophilicity, which can enhance the bioactivity and pharmacokinetic profiles of drug candidates. rsc.orgrsc.org

Key Synthetic Applications:

C-H Trifluoromethylthiolation: A significant recent development has been the use of aryl trifluoromethyl sulphoxides as reagents for the metal-free trifluoromethylthiolation of carbon-hydrogen (C-H) bonds. soton.ac.uknih.gov This method allows for the direct incorporation of the SCF3 group into a variety of aromatic and heteroaromatic compounds, including complex drug molecules. soton.ac.uknih.gov The reaction often proceeds through an "interrupted Pummerer reaction" mechanism, where the sulfoxide is activated to form a highly electrophilic intermediate that then reacts with the arene. soton.ac.uknih.gov

Synthesis of Biologically Active Molecules: The trifluoromethylsulfinyl group itself is a component of some biologically active compounds. rsc.org More commonly, aryl trifluoromethyl sulphoxides serve as precursors to other important trifluoromethyl-containing sulfur compounds, such as sulfones and sulfides. researchgate.net

Radiolabeling for PET Imaging: There is growing interest in developing methods for the synthesis of 18F-labeled aryl trifluoromethyl sulfoxides. d-nb.info Positron Emission Tomography (PET) is a crucial diagnostic imaging technique, and molecules labeled with the positron-emitting isotope fluorine-18 (B77423) (18F) are essential for this purpose. chinesechemsoc.orgd-nb.info The development of efficient methods to introduce the [18F]CF3 group into sulfoxides opens up new avenues for creating novel PET tracers. researchgate.netd-nb.info

The synthesis of aryl trifluoromethyl sulphoxides can be challenging. One common approach involves the selective oxidation of the corresponding aryl trifluoromethyl sulfides. rsc.orgrsc.org Researchers have developed one-pot procedures that combine the trifluoromethylthiolation of arenes with subsequent oxidation to produce the desired sulfoxides in high yields. rsc.orgrsc.org

| Method | Description | Key Reagents |

|---|---|---|

| Oxidation of Sulfides | The most common method, involving the selective oxidation of a pre-formed aryl trifluoromethyl sulfide (B99878). rsc.org | Hydrogen peroxide (H₂O₂), m-CPBA, Oxone rsc.org |

| Direct Sulfinylation | Direct introduction of the SOCF₃ group onto an aromatic ring. rsc.org | Triflinate salts, CF₃SO₂Cl/PCy₃ rsc.org |

| One-Pot Thiolation/Oxidation | A streamlined process where an arene is first trifluoromethylthiolated and then oxidized in the same reaction vessel without isolation of the intermediate sulfide. rsc.org | p-ClPhNHSCF₃, H₂O₂ in TFA rsc.org |

Overview of Research Trajectories and Future Directions for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for the broader class of aryl trifluoromethyl sulphoxides provide a clear indication of future directions.

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methods: There is a continuous drive to create more efficient, selective, and environmentally friendly methods for synthesizing aryl trifluoromethyl sulphoxides. This includes the exploration of new catalysts and reagents for both the initial formation of the aryl-sulfur bond and the subsequent oxidation step.

Expansion of Reagent Scope: Research will likely continue to expand the utility of these compounds as reagents. This includes fine-tuning the structure of the aryl group (as with this compound) to modulate reactivity and selectivity in reactions like C-H trifluoromethylthiolation. The development of new, tunable sulfoxide reagents is an active area of investigation. soton.ac.ukmanchester.ac.uk

Applications in Medicinal Chemistry and Agrochemicals: A major trajectory is the application of these compounds as building blocks for new pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, with its two fluorine atoms on the phenyl ring, makes it an attractive candidate for incorporation into biologically active molecules, as this motif is common in many existing drugs.

Radiochemistry and Medical Imaging: The synthesis of 18F-labeled versions of these compounds for use as PET tracers is a promising future direction. d-nb.info The development of robust methods for the radiosynthesis of molecules like [18F]-2,4-Difluorophenyl trifluoromethyl sulphoxide could lead to new tools for disease diagnosis and drug development research. researchgate.net

Mechanistic Studies: A deeper understanding of the reaction mechanisms, such as the interrupted Pummerer reaction, will enable the design of more effective reagents and reactions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5OS/c8-4-1-2-6(5(9)3-4)14(13)7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKCXROIPBJVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631445 | |

| Record name | 2,4-Difluoro-1-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223683-75-8 | |

| Record name | 2,4-Difluoro-1-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Mechanistic Investigations of 2,4 Difluorophenyl Trifluoromethyl Sulphoxide

Reactivity Profiles of the Sulphoxide Moiety

The sulphoxide functional group is a cornerstone of the reactivity of 2,4-Difluorophenyl trifluoromethyl sulphoxide. Its pyramidal geometry gives rise to chirality, and the sulfur atom can participate in a range of reactions, acting as either a nucleophile or an electrophile upon activation.

Stereochemical Control and Chiral Sulphoxide Transformations

The sulfur atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiral sulfoxides are highly valuable in asymmetric synthesis, serving as chiral auxiliaries and ligands. The preparation and transformation of enantiopure aryl trifluoromethyl sulfoxides are therefore of significant interest. While methods for the asymmetric synthesis of chiral sulfoxides are well-established, including the oxidation of prochiral sulfides with chiral oxidizing agents, specific studies focusing on the enantioselective synthesis of this compound are not extensively documented. However, the principles of these transformations are broadly applicable.

Chiral sulfoxides are generally thermally stable, with the inversion of the sulfur pyramid requiring high temperatures, often around 200 °C. nih.gov However, racemization can be induced under photolytic conditions. nih.gov The mechanism for photoracemization of chiral aryl sulfoxides can proceed through a few potential pathways, including the formation of an exciplex with a photosensitizer, leading to the inversion of the pyramidal sulfur center. nih.gov Another proposed mechanism involves an electron transfer process that results in the formation of a sulfoxide (B87167) radical cation. nih.govnih.gov This radical cation intermediate is believed to have a more sp²-like, planar geometry at the sulfur atom, which facilitates racemization before it is reduced back to the sulfoxide. nih.gov

Studies on various chiral alkyl aryl sulfoxides have demonstrated rapid photoracemization in the presence of photosensitizers like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺). nih.govnih.gov The rates of these reactions are remarkably fast, with half-lives on the order of seconds. nih.gov

Table 1: Photosensitizer Screening for Racemization of Methyl p-tolyl sulfoxide This table illustrates the effect of different photosensitizers on the racemization rate of a model chiral aryl sulfoxide, providing a basis for understanding potential conditions for the racemization of this compound.

| Catalyst | Wavelength (nm) | Half-life (t₁/₂) (s) | Second-order rate constant (k₂) (M⁻¹s⁻¹) |

| None | 425 | No reaction | - |

| Mes-Acr-Me⁺ | 425 | 106 | 6.57 x 10¹ |

| DDQ | 380 | 71 | 9.82 x 10¹ |

| 6-MeO-NMQ⁺ | 365 | 30 | 2.28 x 10² |

| TPT⁺ | 365 | 5 | 1.36 x 10³ |

| TPT⁺ | 425 | 2 | 3.19 x 10³ |

Nucleophilic and Electrophilic Reactivity Patterns of Sulphoxides

The sulfur atom of the sulphoxide can act as a nucleophile through its lone pair of electrons. However, the reactivity of this compound as a nucleophile is significantly diminished due to the strong electron-withdrawing effects of both the trifluoromethyl and the 2,4-difluorophenyl groups.

Conversely, the electrophilic character of the sulfur atom can be enhanced by activation with an electrophile, typically an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic (triflic) anhydride (Tf₂O). wikipedia.orgmanchester.ac.uk This activation leads to the formation of a highly electrophilic sulfonium (B1226848) species. This intermediate is central to the Pummerer and interrupted Pummerer reactions. wikipedia.orgmanchester.ac.ukresearchgate.net

In the context of aryl trifluoromethyl sulfoxides, the interrupted Pummerer reaction is particularly relevant. researcher.life When activated, the sulfoxide can be attacked by a nucleophile, including electron-rich aromatic rings, to form a sulfonium salt. researcher.lifeacs.org This reactivity has been exploited to use trifluoromethyl sulfoxides as reagents for the trifluoromethylthiolation of arenes and heteroarenes. researcher.life Furthermore, the reaction of phenyl trifluoromethyl sulfoxide with 1,3-difluorobenzene (B1663923) in the presence of triflic anhydride yields S-(Trifluoromethyl)phenyl-2,4-difluorophenylsulfonium triflate, demonstrating the ability of the activated sulfoxide to act as a potent electrophile. acs.org

Oxidative and Reductive Transformations of the Sulphoxide Group

The oxidation of the sulphoxide group in this compound leads to the corresponding sulfone, 2,4-Difluorophenyl trifluoromethyl sulfone. This transformation is typically achieved using strong oxidizing agents. However, the selective oxidation of the precursor, 2,4-Difluorophenyl trifluoromethyl sulfide (B99878), to the sulfoxide without over-oxidation to the sulfone presents a synthetic challenge. rsc.orgresearchgate.net The electron-withdrawing trifluoromethyl group deactivates the sulfur atom, making the initial oxidation of the sulfide more difficult and, conversely, deactivates the resulting sulfoxide towards further oxidation. rsc.orgresearchgate.net

Hydrogen peroxide in trifluoroacetic acid has been shown to be an effective system for the selective oxidation of aryl trifluoromethyl sulfides to sulfoxides. nih.govresearchgate.net The trifluoroacetic acid acts as an activating solvent, enhancing the electrophilic character of the oxidant while also deactivating the sulfoxide product against further oxidation. nih.govresearchgate.net There is also evidence of stereoselective S-oxygenation of aryl-trifluoromethyl sulfoxides to the corresponding sulfones in biological systems, mediated by cytochrome P450 enzymes. nih.gov

The reduction of the sulphoxide group back to the sulfide can be accomplished using various reducing agents. A common method for the deoxygenation of sulfoxides is treatment with reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC), which offers excellent chemoselectivity under mild, solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

Role of the Trifluoromethyl Group in Reaction Dynamics

The trifluoromethyl (CF₃) group is a dominant electronic feature of the molecule, profoundly influencing its reactivity.

Electronic Effects and Inductive Properties of the Trifluoromethyl Moiety

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its effect is primarily inductive (-I effect), stemming from the high electronegativity of the three fluorine atoms. nih.govresearchgate.net Unlike substituents with lone pairs, such as a single fluorine atom, the CF₃ group has a negligible resonance effect. researchgate.net This strong inductive withdrawal of electron density has several significant consequences for the reactivity of this compound.

Increased Electrophilicity: The CF₃ group enhances the electrophilicity of adjacent reaction centers. nih.gov In the sulphoxide, it makes the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack after activation.

Aromatic Ring Deactivation: It strongly deactivates the 2,4-difluorophenyl ring towards electrophilic aromatic substitution. The combined electron-withdrawing effects of the two fluorine atoms and the trifluoromethylsulfinyl group make the aromatic ring electron-poor.

Stabilization of Anionic Intermediates: The inductive effect of the CF₃ group can stabilize negative charges on adjacent atoms, which can influence reaction mechanisms and the acidity of nearby protons.

Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, a property that is crucial in the design of pharmaceuticals and agrochemicals. mdpi.com

The electronic properties of the trifluoromethyl and related groups can be quantified using Hammett substituent constants. These values confirm the strong electron-withdrawing nature of these groups.

Table 2: Hammett Substituent Constants (σ) for Selected Groups This table provides a quantitative comparison of the electronic effects of the trifluoromethyl group and related substituents.

| Substituent | σ_meta | σ_para_ |

| -CH₃ | -0.07 | -0.17 |

| -CF₃ | 0.43 | 0.54 |

| -OCH₃ | 0.07 | -0.24 |

| -OCF₃ | 0.40 | 0.35 |

| -NO₂ | 0.71 | 0.78 |

Data sourced from various studies. viu.ca

The trifluoromethylsulfinyl (-SOCF₃) group itself is a potent electron-withdrawing group, even more so than the trifluoromethyl group alone, due to the additional electronegativity of the oxygen atom. This further amplifies the electronic effects on the 2,4-difluorophenyl ring.

Stabilization of Reaction Intermediates and Transition States

The unique electronic properties of the this compound molecule play a crucial role in stabilizing reaction intermediates and transition states. The sulphoxide group, with its sulfur atom capable of accommodating varying electron densities, and the fluorine-substituted aromatic ring, with its strong inductive electron-withdrawing effects, collectively influence the stability of transient species formed during chemical reactions.

In processes such as the interrupted Pummerer reaction, the sulphoxide is activated to form a highly electrophilic sulfonium salt intermediate. d-nb.infonih.gov The stability of this key intermediate is paramount for the reaction to proceed efficiently. The trifluoromethyl group, a powerful electron-withdrawing group, enhances the electrophilicity of the sulfur center, facilitating the initial activation step. Computational studies and experimental observations suggest that the difluorophenyl ring can modulate the reactivity of these intermediates. While the fluorine atoms are strongly electron-withdrawing, they can also participate in resonance stabilization of certain cationic intermediates or transition states. nih.gov

Transition states, which represent the highest energy point along a reaction coordinate, are inherently short-lived and cannot be isolated. masterorganicchemistry.com Their stability, however, dictates the activation energy and, consequently, the rate of a reaction. In reactions involving this compound, the geometry and electronic distribution of the transition state are influenced by the substituents. For instance, in nucleophilic attacks on the activated sulphoxide, the transition state involves partial bond formation and breaking. The fluorine atoms on the phenyl ring can influence the approach of the nucleophile and stabilize the developing charge through space and through the aromatic system. In palladium-mediated cross-coupling reactions, for example, the speciation and stability of Pd(II)-CF3 complexes are highly dependent on the solvent and the nature of the transmetalation reagent, with transition states leading to different product geometries. nih.gov

Reactivity of the Difluorophenyl Moiety in Conjugation with the Sulphoxide Group

The chemical behavior of the 2,4-difluorophenyl ring is significantly modified by its conjugation with the trifluoromethyl sulphoxide group. This functional group exerts a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of both the sulphoxide and the trifluoromethyl moieties. youtube.com

Aromatic Substitution Reactions Modulated by Sulphoxide Directing Effects

The trifluoromethyl sulphoxide group is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles. youtube.com This deactivation stems from the inductive electron withdrawal by the electronegative oxygen and the trifluoromethyl group attached to the sulfur. Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation on the 2,4-difluorophenyl ring require harsh conditions, if they proceed at all.

In terms of directing effects, electron-withdrawing groups typically direct incoming electrophiles to the meta position. youtube.comorganicchemistrytutor.com This is because the ortho and para positions are more deactivated due to resonance effects that place a partial positive charge on these carbons. organicchemistrytutor.com For this compound, an incoming electrophile would be directed to the positions meta to the sulphoxide group (positions 3 and 5). However, the presence of fluorine atoms at positions 2 and 4 already complicates the substitution pattern. The fluorine atoms themselves are deactivating but are ortho, para-directors. youtube.com The interplay between the directing effects of the two fluorine atoms and the strongly meta-directing sulphoxide group would result in complex product mixtures, with substitution likely being very difficult to achieve selectively.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -S(O)CF3 | 1 | Strongly Deactivating | Meta |

| -F | 2 | Deactivating | Ortho, Para |

| -F | 4 | Deactivating | Ortho, Para |

Cyclopropanation and Other Ring-Forming Reactions

The use of this compound in cyclopropanation and other ring-forming reactions is not extensively documented in the context of the aromatic ring itself participating in the cycloaddition. The deactivated nature of the difluorophenyl ring makes it a poor substrate for reactions that require nucleophilic character from the aromatic π-system.

However, sulphoxides can be employed in ring-forming reactions in other capacities. For instance, chiral sulphoxides can serve as auxiliaries to induce stereoselectivity in cyclopropanations of adjacent alkenes. While direct cyclopropanation of the aromatic ring is unlikely, reactions involving side chains attached to the aromatic ring could be influenced by the sulphoxide. More commonly, cyclopropanes bearing trifluoromethyl groups are synthesized via the reaction of alkenes with trifluoromethyldiazoalkanes or through the use of reagents that generate a difluorocarbene, such as trifluoromethyltrimethylsilane (TMSCF3). nih.govcas.cn Ring-opening reactions of cyclopropanes can also be used to synthesize various functionalized compounds. researchgate.net

Metal-Free C-H Trifluoromethylthiolation Utilizing Trifluoromethyl Sulphoxides

A significant application of aryl trifluoromethyl sulphoxides, including potentially the 2,4-difluorophenyl derivative, is in metal-free C-H trifluoromethylthiolation of (hetero)arenes. d-nb.infonih.govmanchester.ac.uk This method establishes trifluoromethyl sulphoxides as a novel class of trifluoromethylthiolating agents, offering an alternative to traditional methods that may use toxic or unstable reagents. d-nb.info The process is notable for its applicability to a wide range of substrates, including complex molecules like drug derivatives and natural products. nih.gov

The reaction typically involves the activation of the trifluoromethyl sulphoxide with a strong electrophile, such as trifluoromethanesulfonic anhydride (Tf₂O), followed by reaction with a (hetero)aromatic substrate. d-nb.infonih.gov This strategy operates via a "build-up/deconstruct" approach, where a sulfonium salt is first assembled and then selectively broken down to yield the desired trifluoromethylthiolated product. nih.gov

Interrupted Pummerer Reaction Mechanisms

The mechanistic foundation for this C-H trifluoromethylthiolation is the interrupted Pummerer reaction. d-nb.infonih.gov The classical Pummerer rearrangement involves the conversion of a sulphoxide to an α-acyloxy thioether in the presence of an acid anhydride. wikipedia.org The "interrupted" variant occurs when a sufficiently nucleophilic species is present to trap a key intermediate before the typical rearrangement can complete. bath.ac.ukmanchester.ac.uk

The proposed mechanism proceeds as follows:

Activation: The trifluoromethyl sulphoxide (e.g., this compound) reacts with triflic anhydride (Tf₂O) to form a highly electrophilic intermediate, an activated sulfonium species. nih.gov

Interruption: This activated intermediate undergoes an electrophilic aromatic substitution-type reaction with a (hetero)arene substrate. The arene acts as a nucleophile, attacking the sulfur atom to form a tertiary sulfonium salt. This step "interrupts" the standard Pummerer pathway. d-nb.infonih.gov

Deconstruction: The resulting sulfonium salt is then treated with a base, such as diethylamine (B46881) (Et₂NH), which selectively cleaves the aryl group (in this case, the 2,4-difluorophenyl group) from the sulfur atom, yielding the final trifluoromethylthiolated arene product. nih.gov

Experimental evidence, including the isolation and characterization of the intermediate sulfonium salt, supports this interrupted Pummerer reaction mechanism. d-nb.infonih.gov

| Step | Reagents | Intermediate/Product |

| 1. Activation | Ar-S(O)CF₃ + Tf₂O | Electrophilic sulfonium species |

| 2. Interruption | (Hetero)Arene-H | Tertiary sulfonium salt |

| 3. Deconstruction | Et₂NH | (Hetero)Arene-SCF₃ |

Detailed Mechanistic Elucidation Studies Using Isotopic Labeling and Kinetic Analysis

To rigorously establish reaction mechanisms, chemists employ advanced techniques such as isotopic labeling and kinetic analysis. Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O) and tracking its position in the products. scripps.edu This provides definitive information about bond-forming and bond-breaking events. For instance, in studying the interrupted Pummerer reaction, labeling the oxygen atom of the sulphoxide with ¹⁸O could confirm whether it is retained or lost during the activation step.

Kinetic analysis involves measuring the rate of a reaction under varying conditions (e.g., changing reactant concentrations or temperature). This data helps to identify the rate-determining step of the reaction and provides insight into the composition of the transition state. For the trifluoromethylthiolation reaction, kinetic studies could determine whether the activation of the sulphoxide or the subsequent reaction with the arene is the slower, rate-limiting step. Such analyses are crucial for optimizing reaction conditions and fully understanding the underlying chemical transformations.

Spectroscopic and Structural Characterization of 2,4 Difluorophenyl Trifluoromethyl Sulphoxide: Advanced Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,4-Difluorophenyl trifluoromethyl sulphoxide, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete analysis.

The NMR spectra of this compound are predicted to show distinct signals and coupling patterns arising from the unique electronic environment created by the fluorine substituents and the trifluoromethyl sulphoxide group.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to display complex multiplets for the three protons on the phenyl ring. The proton ortho to the sulphoxide group (H-6) would likely appear as a doublet of doublets of doublets (ddd) due to coupling with H-5, H-3, and the fluorine at C-4. The proton at H-5 is expected to be a complex multiplet, while the proton at H-3 would show coupling to H-5 and the two adjacent fluorine atoms at C-2 and C-4.

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. nih.govbiophysics.org Two distinct signals are anticipated for the aromatic fluorines, in addition to a signal for the trifluoromethyl group. The CF₃ group is expected to appear as a singlet in a proton-decoupled spectrum, typically in the range of -60 to -80 ppm relative to CFCl₃. rsc.org The aromatic fluorines will exhibit complex splitting due to ¹H-¹⁹F and ¹⁹F-¹⁹F coupling. nih.govrsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show six signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon atoms directly bonded to fluorine (C-2 and C-4) will appear as doublets with large one-bond ¹J(C-F) coupling constants. rsc.org The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents and the sulphoxide group. The trifluoromethyl carbon signal is expected to be a quartet due to one-bond coupling with the three fluorine atoms.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Complex multiplets (m) |

| ¹⁹F | ~ -65 | CF₃ (s) |

| ~ -105 | F-2 (m) | |

| ~ -110 | F-4 (m) | |

| ¹³C | 110 - 165 | Aromatic carbons, with large ¹J(C-F) for C-2 and C-4 |

| ~ 125 | CF₃ (q, ¹J(C-F) ≈ 280 Hz) |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and probing spatial relationships.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between the protons on the aromatic ring, helping to trace the spin systems and assign the complex multiplets.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate proton signals with directly attached (HSQC) or more distant (HMBC) carbon atoms. An ¹H-¹³C HSQC would definitively assign the protonated aromatic carbons. An HMBC experiment would be crucial for assigning the quaternary carbons, including those bonded to fluorine and the sulphoxide group, by observing correlations over two or three bonds. mdpi.com Long-range ¹H-¹⁹F and ¹³C-¹⁹F correlations could also be probed with specialized HMBC experiments. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms, which is vital for conformational analysis. nii.ac.jp For this compound, a NOESY experiment could reveal through-space interactions between the protons of the aromatic ring and the fluorine atoms of the trifluoromethyl group. Such correlations would provide evidence for the preferred orientation of the trifluoromethyl sulphoxide group relative to the plane of the aromatic ring. biophysics.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Sulphoxide and Trifluoromethyl Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. mt.com

The IR and Raman spectra of this compound would be dominated by characteristic bands for the S=O and C-F bonds.

Sulphoxide (S=O) Group: The S=O stretching vibration is a strong band in the IR spectrum, typically appearing in the region of 1030-1070 cm⁻¹. Its exact position can be influenced by the electronegativity of the attached groups.

Trifluoromethyl (CF₃) Group: The CF₃ group gives rise to several strong absorption bands. The symmetric and antisymmetric C-F stretching vibrations are particularly intense and typically occur in the 1100-1300 cm⁻¹ region. cdnsciencepub.combjp-bg.com C-F bending and rocking modes appear at lower frequencies. bjp-bg.com

2,4-Difluorophenyl Group: The aromatic C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range, potentially overlapping with the CF₃ signals. aip.org Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear between 1400 and 1600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| CF₃ | Antisymmetric Stretching | ~1280 | Very Strong |

| CF₃ | Symmetric Stretching | ~1150 | Very Strong |

| S=O | Stretching | 1030 - 1070 | Strong |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. pfasolutions.org For this compound (C₇H₃F₅OS), the theoretical exact mass can be calculated with high precision.

The fragmentation pattern in the mass spectrum provides structural information. Under electron ionization (EI), common fragmentation pathways would likely include the loss of the CF₃ radical, the SO group, or cleavage of the aryl-sulfur bond. The isotopic pattern, particularly the presence of the ³⁴S isotope at a natural abundance of approximately 4.2%, would further support the assigned structure.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃F₅OS |

| Theoretical Exact Mass ([M]⁺) | 245.9828 u |

| Predicted Key Fragments | [M - F]⁺ |

| [M - CF₃]⁺ | |

| [C₆H₃F₂S]⁺ |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsional angles. mdpi.commdpi.com While a crystal structure for this compound is not found in the surveyed literature, analysis of related fluoroaromatic compounds allows for a discussion of the expected structural features. nih.govnih.govresearchgate.net

The crystal structure would reveal the preferred conformation of the sulphoxide group relative to the aromatic ring. This conformation is determined by a balance of steric effects and non-covalent interactions, such as hyperconjugation. nih.govresearchgate.net

Conformation of the Sulphoxide Pyramidal Center

The sulphur atom in a sulphoxide is a stereogenic center, existing in a pyramidal geometry with a lone pair of electrons occupying one of the vertices of a tetrahedron. The conformational preferences around the C-S bonds in aryl trifluoromethyl sulphoxides are influenced by a delicate balance of steric and electronic effects, including hyperconjugative interactions.

While a specific crystal structure for this compound is not publicly available, extensive research on analogous α-fluoro sulphoxides provides significant insights into its likely conformational behavior. nih.govnih.gov A combined crystallographic and computational analysis of similar acyclic α-fluoro sulfur motifs highlights the critical role of hyperconjugative donor-acceptor interactions in governing conformational control. nih.gov

For aryl sulphoxides, a key conformational determinant is the interaction between the sulfur lone pair and the orbitals of the aryl ring and the trifluoromethyl group. In the case of this compound, the electron-withdrawing nature of the difluorinated phenyl ring and the trifluoromethyl group significantly influences the electronic environment of the sulfur atom.

Computational studies on simplified model compounds, such as methyl-(1-fluoroethyl)sulfoxide, have been used to map the potential energy surface with respect to the O-S-C-F dihedral angle. nih.gov These studies reveal the existence of multiple energetic minima that seek to minimize unfavorable electrostatic interactions between the polarized S=O and C-F bonds. nih.gov It is anticipated that the conformation of the sulphoxide pyramidal center in this compound will be similarly governed by the interplay of these steric and electronic factors, leading to a preferred orientation that maximizes stabilizing hyperconjugative interactions and minimizes repulsive forces. The presence of the ortho-fluorine atom on the phenyl ring likely introduces additional steric and electronic constraints that further define the conformational landscape.

A representative table of computationally predicted dihedral angles for a model α-fluoro sulphoxide is presented below to illustrate the typical conformational preferences.

| Conformer | Dihedral Angle (O-S-C-F) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 |

| B | 180° | 1.2 |

| C | -60° | 0.5 |

This table presents illustrative data based on computational studies of analogous α-fluoro sulphoxides and does not represent experimentally determined values for this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Enantiopure Derivatives

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for the stereochemical characterization of chiral molecules, including enantiopure sulphoxides. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light, providing a unique spectral fingerprint that is highly sensitive to the absolute configuration and conformation of a chiral compound.

For enantiopure derivatives of this compound, CD spectroscopy, in conjunction with quantum chemical calculations, is an invaluable tool for assigning the absolute configuration. Experimental studies on a series of chiral aryl benzyl (B1604629) sulphoxides bearing perfluorinated aryl rings have demonstrated the profound impact of fluorination on the chiroptical properties. researchgate.net The presence of fluorine atoms can significantly alter the energies and symmetries of molecular orbitals, thereby influencing the nature of electronic transitions and, consequently, the observed CD spectra. researchgate.net

In these fluorinated systems, the electronic transition responsible for the primary CD band in the sulfoxide (B87167) chromophore often exhibits a significant charge transfer character. researchgate.net This complicates the direct application of empirical rules, such as Mislow's rule, which correlate the sign of the Cotton effect to the absolute configuration. Therefore, a reliable assignment of the absolute configuration of enantiopure this compound necessitates a comparison of the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TDDFT) calculations. researchgate.net

The process typically involves:

Computational modeling of the possible stable conformers of the molecule.

Calculation of the theoretical CD spectrum for each conformer.

Boltzmann averaging of the individual spectra based on the calculated relative energies of the conformers.

Comparison of the resulting theoretical spectrum with the experimentally measured CD spectrum.

A strong correlation between the experimental and theoretical spectra allows for an unambiguous assignment of the absolute configuration of the enantiopure sulphoxide.

Below is an interactive data table summarizing typical CD spectral data for a representative fluorinated aryl sulphoxide.

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| 210 | +15000 |

| 235 | -8000 |

| 250 | +5000 |

| 280 | -2000 |

This table contains illustrative data for a generic fluorinated aryl sulphoxide and is intended to be representative of the type of data obtained from CD spectroscopy. It does not represent experimental data for this compound.

Computational and Theoretical Studies on 2,4 Difluorophenyl Trifluoromethyl Sulphoxide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. For fluorinated aryl sulphoxides, these calculations reveal the profound influence of the electron-withdrawing trifluoromethyl (CF₃) and difluorophenyl groups on the sulfur center.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying the electronic properties of medium-sized organic molecules. DFT studies on aryl fluoroalkyl sulfoxides provide critical data on their kinetic and thermodynamic stability.

Research on the configurational stability of related aryl trifluoromethyl and difluoromethyl sulfoxides has utilized DFT calculations to determine inversion energy barriers. researchgate.net For non-fluorinated sulfoxides, the energy barrier for thermal enantiomerization, which proceeds through a planar transition state, is typically high, ensuring their configurational stability at room temperature. researchgate.net DFT calculations have quantified these barriers to be around 40 kcal/mol. researchgate.net The introduction of a phenyl ring can stabilize the transition state through resonance, slightly lowering this barrier. Further substitution with electron-withdrawing groups, such as the fluorine atoms and the trifluoromethyl group in 2,4-difluorophenyl trifluoromethyl sulphoxide, is expected to further influence this energy barrier by modifying the electronic character of the sulfur atom and the adjacent aromatic ring.

DFT calculations are also employed to explore the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of reactivity. For fluorinated compounds, the strong electron-withdrawing nature of fluorine atoms generally leads to a lowering of both HOMO and LUMO energy levels, which can increase oxidation resistance and affect the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov For this compound, the HOMO would likely be localized on the sulfur lone pair and the phenyl ring, while the LUMO would be associated with the antibonding orbitals of the S=O and C-S bonds, influenced by the trifluoromethyl group.

A study on fluorinated aryl derivatives synthesized via Suzuki-Miyaura coupling employed DFT computations at the B3LYP/6–311++G(d,p) level to analyze electronic properties. x-mol.com Such studies reveal that natural bonding orbital (NBO) analysis can show significant interactions between the molecule and polar solvents, while FMO analysis provides insights into electron transfer potential and non-linear optical (NLO) properties. x-mol.com

Table 1: Calculated Inversion Energy Barriers for Aryl Fluoroalkyl Sulphoxides The following table presents experimental data supplemented by theoretical insights, demonstrating the high configurational stability of this class of compounds. The values are for related aryl fluoroalkyl sulfoxides and serve as an estimate for the title compound.

| Compound Class | Temperature (°C) | ΔG≠ (kcal mol⁻¹) | Half-life (t₁/₂) |

| Aryl Trifluoromethyl Sulphoxides | 214 | 38.2–41.0 | Long |

| Aryl Difluoromethyl Sulphoxides | 214 | ~38 | Shorter than CF₃ analogues |

Source: Data synthesized from research on aryl fluoroalkyl sulfoxides. researchgate.net

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, offer higher accuracy than standard DFT for calculating energetic profiles, albeit at a greater computational cost. acs.org These methods are crucial for obtaining chemically accurate reaction and activation energies for elementary reaction steps. acs.org

For reactions involving sulfoxides, such as oxidation, reduction, or thermal rearrangement, ab initio calculations can map the potential energy surface connecting reactants, transition states, and products. For instance, high-level ab initio calculations have been used to investigate the thermochemistry of reactions involving sulfur dioxide, providing reaction energies and activation barriers with high precision. mdpi.com While specific ab initio studies on this compound are not prominent, the methodologies are directly applicable. A typical study would involve optimizing the geometries of stationary points (reactants, products, transition states) and then performing single-point energy calculations using a high-level method like CCSD(T) with a large basis set to obtain a precise energetic profile. dtic.mil This approach is considered the "gold standard" for computational chemistry and is used to benchmark the accuracy of more efficient methods like DFT. acs.org

Conformational Analysis and Potential Energy Surfaces of Fluorinated Sulphoxides

The three-dimensional structure and conformational preferences of a molecule are critical to its function and reactivity. For acyclic α-fluoro sulfur motifs, including fluorinated sulphoxides, conformational analysis reveals the dominance of specific stereoelectronic interactions. nih.govnih.gov

A combined crystallographic and computational analysis of various α-fluoro sulfides, sulfoxides, and sulfones has demonstrated the importance of hyperconjugative donor-acceptor interactions in achieving conformational control. nih.govnih.gov In α-fluorinated sulfoxides, the orientation of the C-F bond relative to the sulfoxide (B87167) group is governed by a delicate balance of effects, including:

The Anomeric Effect : This involves the donation of electron density from a lone pair on the sulfur atom into the antibonding σ* orbital of the adjacent C-F bond (n_S → σ*_C-F). This interaction is stabilizing and favors a conformation where the sulfur lone pair is antiperiplanar to the C-F bond. nih.govlookchem.com

Dipole-Dipole Interactions : The strong dipoles of the S=O and C-F bonds lead to repulsive or attractive interactions that influence the rotational barrier and conformational preference.

Gauche Effect : A tendency for electronegative groups to adopt a gauche arrangement around a central bond.

In the crystal structures of several α-fluorinated sulfoxides, the C-F bonds are typically found to be aligned gauche with respect to the S=O bond. nih.govlookchem.com In most cases, the C-F bond is also antiperiplanar to the sulfur lone pair, consistent with the anomeric effect. nih.govlookchem.com Computational modeling of the potential energy surface for rotation around the C-S bond can quantify the relative energies of different conformers (e.g., syn, anti, gauche) and the barriers to their interconversion. These studies highlight how fluorination can be used as a strategic tool to control acyclic conformation, which is of significant interest in medicinal and agrochemical design. nih.govnih.gov

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for predicting reaction mechanisms and elucidating the high-energy, transient structures of transition states. For reactions involving aryl trifluoromethyl sulphoxides, theoretical studies can provide a step-by-step picture of bond-forming and bond-breaking processes.

One of the most fundamental reactions is the oxidation of the parent aryl trifluoromethyl sulfide (B99878) to the corresponding sulfoxide. researchgate.net While this reaction is often performed experimentally, computational studies can clarify the nature of the oxidant and the mechanism of oxygen transfer. For example, in oxidations using hydrogen peroxide activated by trifluoroacetic acid (TFA), calculations could model the formation of the active oxidant (trifluoroperacetic acid) and its interaction with the sulfide. rsc.orgnih.govresearchgate.net The transition state would likely involve the sulfur atom of the sulfide attacking the electrophilic oxygen of the oxidant. DFT calculations can determine the geometry and energy of this transition state, explaining the observed selectivity for sulfoxide over sulfone formation. acs.org

Other reactions of sulfoxides, such as the Pummerer reaction, can also be studied computationally. acs.org Activation of the sulfoxide with an electrophile (like triflic anhydride) generates a key intermediate. nih.gov Theoretical calculations can map the subsequent pathways, including deprotonation and nucleophilic attack, to rationalize the product distribution. Isotopic labeling experiments, often used to probe these mechanisms, can be supported by calculations that predict kinetic isotope effects. nih.gov The elucidation of such mechanisms is crucial for developing new synthetic methods and controlling reaction outcomes.

Solvent Effects on Reactivity and Spectroscopic Properties

The solvent environment can dramatically influence chemical reactions and molecular properties. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is efficient for calculating how a solvent's polarity affects the stability of reactants, products, and charged or polar transition states. For instance, in the oxidation of sulfides, a polar solvent could stabilize the polar sulfoxide product and the likely polar transition state, thereby accelerating the reaction. researchgate.netorganic-chemistry.org Studies on the solvolysis of related compounds like 4-fluorophenyl chlorothionoformate show how computational analysis can correlate reaction rates with solvent properties. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules around the solute. While more computationally intensive, this method can capture specific solute-solvent interactions, such as hydrogen bonding. The sulfoxide group's oxygen atom is a hydrogen bond acceptor, and specific interactions with protic solvents (like alcohols or water) could significantly impact its reactivity and spectroscopic properties. nih.gov For example, hydrogen bonding could alter the electron density at the sulfur center, influencing its nucleophilicity or the vibrational frequency of the S=O bond in an infrared spectrum. The choice of solvent is also critical in fluorination reactions, where reactivity and safety must be considered. acsgcipr.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static structures and energetic profiles, molecular dynamics (MD) simulations provide a picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational dynamics, diffusion, and intermolecular interactions in a condensed phase.

For this compound, an MD simulation in a solvent box (e.g., water or an organic solvent) could provide insights into several dynamic properties:

Solvation Structure : MD can reveal the arrangement of solvent molecules in the first and second solvation shells around the solute, highlighting specific interactions like hydrogen bonding to the sulfoxide oxygen.

Conformational Dynamics : The simulation can track the transitions between different rotational conformers over time, providing a dynamic view of the potential energy surface that complements static quantum calculations.

Transport Properties : From the simulation trajectory, properties such as the diffusion coefficient of the molecule in a given solvent can be calculated.

Although large-scale MD simulations are more commonly applied to biomolecules, their use for smaller molecules is growing, particularly with the advent of ab initio MD (AIMD). mit.edu In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanics (typically DFT), allowing for the simulation of chemical reactions and other processes involving changes in electronic structure. mit.edu Such simulations could, for example, model the dynamic interactions of the sulfoxide with a catalytic surface or its behavior at an interface. nih.gov

Applications of 2,4 Difluorophenyl Trifluoromethyl Sulphoxide in Advanced Organic Synthesis

Asymmetry-Inducing Reagent or Chiral Auxiliary in Enantioselective Transformations

Chiral sulfoxides are well-established as effective chiral auxiliaries in asymmetric synthesis, where the stereogenic sulfur center guides the formation of new stereocenters in a substrate. illinois.eduresearchgate.netnih.gov The sulfinyl group can coordinate with metals to create a rigid, sterically defined environment, leading to high diastereoselectivity in reactions such as aldol (B89426) condensations and alkylations. illinois.eduscielo.org.mx However, a review of the scientific literature indicates that while the synthesis of chiral sulfoxides is a significant field, the specific use of 2,4-Difluorophenyl trifluoromethyl sulphoxide as a detachable chiral auxiliary for enantioselective transformations is not extensively documented. Its primary role appears to be that of a reagent for functional group installation rather than a tool for asymmetric induction.

Building Block for Complex Fluorinated Organic Molecules

Fluorinated building blocks are crucial for synthesizing complex organic molecules with enhanced metabolic stability, lipophilicity, and binding affinity. tcichemicals.com

Synthesis of Fluorinated Heterocycles (e.g., Pyrazoles, Triazoles)

Fluorinated pyrazoles and triazoles are prominent scaffolds in pharmaceuticals and agrochemicals. nih.govfrontiersin.org Numerous synthetic methods exist for creating these heterocycles, often involving the cyclocondensation of fluorinated 1,3-dicarbonyl compounds or other specialized precursors. olemiss.edunih.govresearchgate.netresearchgate.netnih.gov However, there is a lack of specific literature detailing the use of this compound as a direct building block or precursor for the synthesis of fluorinated pyrazoles or triazoles. Synthetic routes to these heterocycles typically employ different fluorinated starting materials. researchgate.netchemmethod.comnih.gov

Preparation of Fluorinated Ligands and Catalysts

The introduction of fluorine into phosphine (B1218219) ligands and other catalysts can significantly modify their electronic properties, influencing the efficacy and selectivity of metal-catalyzed reactions. manchester.ac.uk While the synthesis of fluorinated ligands is an active area of research, the application of this compound as a key intermediate in the preparation of such ligands and catalysts is not a commonly reported strategy in the available literature.

Precursor for Trifluoromethylthiolated Compounds via Sulphoxide Transformations

The most significant and well-documented application of this compound is as a precursor for the metal-free trifluoromethylthiolation of C-H bonds in (hetero)arenes. This transformation provides a direct method for installing the valuable trifluoromethylthio (-SCF3) group, which is known to enhance the lipophilicity and metabolic stability of drug candidates.

The key mechanism for this transformation is the interrupted Pummerer reaction . The process is initiated by activating the sulphoxide with a strong electrophile, typically triflic anhydride (B1165640) (Tf2O), to generate a highly electrophilic sulfonium (B1226848) intermediate. This intermediate then reacts with a nucleophilic (hetero)arene. Subsequent selective cleavage of the aryl group from the sulphoxide (in this case, the 2,4-difluorophenyl group) delivers the trifluoromethylthiolated product.

The general mechanism can be summarized as follows:

Activation: The sulphoxide oxygen reacts with triflic anhydride (Tf2O) to form a highly reactive triflyloxysulfonium salt.

Interrupted Pummerer Reaction: The activated sulphoxide is attacked by an electron-rich (hetero)arene at the sulfur atom, forming a new sulfonium salt intermediate. This step is "interrupted" because the reaction does not proceed to the typical Pummerer product.

Deconstruction: A base or nucleophile is used to selectively remove the 2,4-difluorophenyl group, transferring the trifluoromethylthio (-SCF3) group to the arene.

This method has been successfully applied to a variety of substrates, as detailed in the table below.

| Substrate | Product | Yield (%) |

|---|---|---|

| Indole | 3-(Trifluoromethylthio)indole | 70% |

| N-Methylindole | N-Methyl-3-(trifluoromethylthio)indole | 85% |

| Pyrrole | 2-(Trifluoromethylthio)pyrrole | 78% |

| Anisole | 4-(Trifluoromethylthio)anisole | 65% |

| 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxy-1-(trifluoromethylthio)benzene | 95% |

| Pyrene | 1-(Trifluoromethylthio)pyrene | 55% |

| BINOL derivative | Trifluoromethylthiolated BINOL derivative | 62% |

Role in Multi-Step Synthesis of Functional Organic Materials (Academic Context)

Fluorinated compounds are integral to the development of functional organic materials, including liquid crystals, polymers, and materials for organic electronics, due to their unique electronic properties and thermal stability. While this compound serves as a source for the -SCF3 group—a functionality of interest in materials science—specific, multi-step syntheses of functional materials that explicitly report the use of this sulphoxide as a starting material are not prominent in academic literature.

Catalyst or Ligand in Transition-Metal-Catalyzed Reactions

Sulphoxides can serve as ligands for transition metals, binding through either the sulfur or oxygen atom. wikipedia.orgresearchgate.netresearchgate.net This coordination can be applied in catalysis. However, the role of this compound is primarily established as a reagent in trifluoromethylthiolation reactions, which are often metal-free. nih.gov There is no significant body of research demonstrating its direct application as a primary ligand or catalyst in transition-metal-catalyzed processes. beilstein-journals.orgnih.govresearchgate.netrsc.org Such reactions typically employ phosphines, carbenes, or cyclopentadienyl-type ligands.

Future Directions and Emerging Research Avenues for 2,4 Difluorophenyl Trifluoromethyl Sulphoxide

Development of Novel and Highly Sustainable Synthetic Routes

The synthesis of aryl trifluoromethyl sulfoxides, including 2,4-Difluorophenyl trifluoromethyl sulphoxide, is an area of active research, with a strong emphasis on developing more environmentally friendly and efficient methodologies. Traditional oxidation methods for converting aryl trifluoromethyl sulfides to their corresponding sulfoxides often require harsh reagents. A significant advancement is the use of hydrogen peroxide (H₂O₂) as a green oxidant.

Recent studies have demonstrated the highly selective oxidation of various aryl trifluoromethyl sulfides using 30% aqueous hydrogen peroxide. rsc.orgnih.gov A key innovation in this approach is the use of trifluoroacetic acid (TFA) not only as a solvent but also as an activator for the hydrogen peroxide. rsc.orgnih.govrsc.orgresearchgate.net TFA enhances the electrophilic character of the oxidant while simultaneously deactivating the resulting sulfoxide (B87167) towards further oxidation to the sulfone, thereby ensuring high selectivity. rsc.orgnih.govresearchgate.net This metal-free system represents a more sustainable pathway, avoiding the waste and toxicity associated with heavy metal oxidants. rsc.org

Furthermore, researchers have successfully combined the trifluoromethylthiolation of arenes with this selective oxidation into a one-pot process. rsc.orgnih.gov This strategy, using stable and easy-to-handle reagents, allows for the direct synthesis of diverse aryl trifluoromethyl sulfoxides from various aromatic precursors in excellent yields (typically 78–93%). rsc.org

Future research will likely focus on:

Catalytic Systems: Exploring non-metallic, recyclable catalysts to further improve the sustainability of the oxidation step.

Alternative Solvents: Investigating the use of greener solvents or even solvent-free conditions to minimize environmental impact.

Broader Substrate Scope: Expanding these sustainable methods to include a wider range of functionalized aromatic and heteroaromatic precursors.

| Oxidant | Solvent/Activator | Key Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| 30% Hydrogen Peroxide (H₂O₂) | Trifluoroacetic Acid (TFA) | Metal-free, high selectivity for sulfoxide, green oxidant | 77-95% | rsc.orgrsc.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | Common laboratory oxidant | Variable, risk of over-oxidation | rsc.org |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The trifluoromethylsulfinyl group (–SOCF₃) is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the sulfur center in this compound. rsc.org This unique electronic nature opens avenues for exploring novel chemical transformations that are not accessible with non-fluorinated analogues. rsc.orgrsc.org

Future research is expected to delve into:

C-H Functionalization: Investigating the directing group ability of the trifluoromethylsulfinyl moiety to achieve site-selective C-H activation and functionalization on the difluorophenyl ring. Research has already shown that under certain conditions, functionalization of aromatic C-H bonds ortho to the sulfoxide or benzylic C-H bonds can be achieved. researcher.life This could lead to the efficient synthesis of complex derivatives.

Asymmetric Synthesis: Developing catalytic asymmetric methods to access enantiopure sulfoxides. Chiral sulfoxides are valuable building blocks in organic synthesis and can act as chiral auxiliaries or ligands.

Novel Rearrangements: Exploring potential skeletal rearrangements or migrations involving the trifluoromethylsulfinyl group under thermal, photochemical, or catalytic conditions. The strong C-F bonds and the unique properties of the sulfur atom could lead to unprecedented chemical behavior. wikipedia.org

Electrophilic and Nucleophilic Reactions: A deeper understanding of the fluorine effects on the sulfur atom could allow for its use in novel electrophilic or nucleophilic transfer reactions, expanding the synthetic utility of this functional group. rsc.orgrsc.org

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis

For any chemical compound to have a significant industrial or pharmaceutical impact, its synthesis must be scalable, safe, and efficient. Flow chemistry, or continuous processing, offers substantial advantages over traditional batch methods in this regard, including superior heat and mass transfer, improved safety for hazardous reactions, and enhanced consistency. princeton-acs.orgbioduro.comyoutube.com

The synthesis of sulfoxides and related organofluorine compounds is well-suited for translation to continuous flow processes. acs.org Research in this area for this compound would focus on:

Developing Continuous Oxidation Protocols: Adapting the sustainable oxidation methods (e.g., H₂O₂/TFA) to a flow reactor setup. This would allow for precise control of reaction temperature and time, minimizing the formation of the sulfone byproduct and improving safety.

Multi-step Continuous Synthesis: Integrating the initial trifluoromethylthiolation and the subsequent oxidation into a single, uninterrupted flow process. Such end-to-end systems can significantly reduce manual handling, processing time, and manufacturing footprint. princeton-acs.org

Automated Process Control: Implementing automated systems with real-time monitoring to ensure consistent product quality and optimize reaction conditions on the fly. This approach has been successfully applied to the scalable production of related compounds like aryl sulfonyl chlorides. mdpi.comresearchgate.net The development of such processes would be critical for the potential commercialization of this compound or its derivatives.

| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to high surface area-to-volume ratio |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety, small reaction volumes at any given time |

| Scalability | Often requires re-optimization ("scaling up") | Easier to scale by running the process for a longer time ("scaling out") |

| Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |

Computational Design and Prediction of New Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. For this compound, computational methods can accelerate the discovery of new derivatives with specific, tailored functionalities.

Emerging research avenues in this domain include:

Predicting Reactivity and Site-Selectivity: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways and predict the most likely sites for functionalization on the molecule. nanobioletters.com This can guide experimental efforts and reduce the need for extensive trial-and-error screening.

Designing Novel Catalysts: Computationally designing catalysts for specific transformations, such as the asymmetric synthesis of chiral sulfoxides.

Virtual Screening of Derivatives: Creating virtual libraries of derivatives of this compound and computationally screening them for desired electronic, steric, or physicochemical properties relevant to applications in medicine or materials science.

Reaction Discovery: Employing advanced computational techniques, such as the Artificial Force Induced Reaction (AFIR) method, to predict entirely new reactions and synthetic pathways for creating novel fluorinated compounds from simple precursors. hokudai.ac.jpresearchgate.net

Potential in Advanced Materials Science (Academic Focus)

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make organofluorine compounds highly attractive for applications in advanced materials science. man.ac.uknih.govmdpi.com The combination of a difluorinated aromatic ring and a trifluoromethylsulfinyl group in this compound suggests its potential as a building block for new functional materials.

Academic research in this area could explore:

Fluorinated Polymers: Incorporating the this compound moiety as a monomer or functional group into polymers. researchgate.net The strong C-F bonds and the polar sulfoxide group could lead to materials with desirable properties such as high thermal stability, low surface energy, and unique dielectric properties. nih.gov

Liquid Crystals: Investigating derivatives of the compound for applications in liquid crystal displays. The high polarity and geometric shape of fluorinated molecules are often key to achieving the desired mesophases.

Organic Electronics: Exploring the potential of tailored derivatives in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-withdrawing nature of the molecule could be harnessed to tune the electronic properties of semiconducting materials.

Fluorinated Ionic Liquids: Using the core structure to design novel ionic liquids. Fluorinated ionic liquids are an area of interest for applications as specialized solvents and electrolytes in batteries. man.ac.ukchemrxiv.org

Q & A

Q. What experimental controls are critical when replicating sulfoxide-mediated fluorination reactions?

- Methodological Answer : Include negative controls (e.g., omitting the sulfoxide) to rule out background reactions. Monitor reaction progress via in situ IR spectroscopy for real-time detection of intermediates, as highlighted in ’s oxidation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.